molecular formula C4H4Cl2O B072089 2-Propenal, 3,3-dichloro-2-methyl- CAS No. 1561-34-8

2-Propenal, 3,3-dichloro-2-methyl-

Cat. No.: B072089
CAS No.: 1561-34-8
M. Wt: 138.98 g/mol
InChI Key: XVHFVDJGJGNESS-UHFFFAOYSA-N
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Description

2-Propenal, 3,3-dichloro-2-methyl- is a specialized chlorinated organic compound that serves as a versatile intermediate and building block in advanced chemical synthesis and materials science research. This compound features a reactive aldehyde group and chlorine substituents on an alkyl backbone, making it a valuable precursor for developing novel polymers, fine chemicals, and functionalized materials. Its molecular structure allows for multiple reaction pathways, including nucleophilic substitution at the chlorinated sites and carbonyl addition reactions, enabling researchers to create complex molecular architectures with precision. In scientific investigations, 3,3-dichloro-2-methyl-2-propenal is particularly valuable for studying structure-activity relationships in organic synthesis and exploring new catalytic transformations. Researchers utilize this compound in the development of advanced materials with tailored properties, as the chlorine atoms provide excellent leaving groups for substitution reactions while the aldehyde functionality enables condensation and addition chemistry. The methyl group at the 2-position influences steric and electronic characteristics, offering opportunities to modulate reactivity and selectivity in synthetic applications. Applications & Research Uses: • Intermediate for pharmaceutical research and active ingredient synthesis • Building block for agrochemical development • Precursor for specialty polymers and functional materials • Substrate for reaction mechanism and catalytic studies • Molecular scaffold for library development in medicinal chemistry Note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

1561-34-8

Molecular Formula

C4H4Cl2O

Molecular Weight

138.98 g/mol

IUPAC Name

3,3-dichloro-2-methylprop-2-enal

InChI

InChI=1S/C4H4Cl2O/c1-3(2-7)4(5)6/h2H,1H3

InChI Key

XVHFVDJGJGNESS-UHFFFAOYSA-N

SMILES

CC(=C(Cl)Cl)C=O

Canonical SMILES

CC(=C(Cl)Cl)C=O

Other CAS No.

1561-34-8

Synonyms

2-METHYL-3,3-DICHLOROACROLEIN

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
2-Propenal, 3,3-dichloro-2-methyl- serves as an important intermediate in organic synthesis. Its functional groups allow for various reactions such as nucleophilic addition and substitution. For instance:

  • Formation of Other Compounds : The compound can be used to synthesize other chlorinated compounds through reactions with nucleophiles like amines or alcohols. This property is particularly useful in the development of pharmaceuticals and agrochemicals .

Table 1: Synthesis Pathways Using 2-Propenal, 3,3-dichloro-2-methyl-

Reaction TypeReactantsProducts
Nucleophilic Addition2-Propenal, 3,3-dichloro-2-methyl-, AmineChlorinated amine derivatives
Substitution2-Propenal, 3,3-dichloro-2-methyl-, AlcoholChlorinated alcohol derivatives
Polymerization2-Propenal, 3,3-dichloro-2-methyl-Polymeric materials with chlorinated side chains

Agricultural Applications

Pesticide Formulation
The compound has potential applications in the formulation of pesticides due to its ability to disrupt biological processes in pests. Research indicates that chlorinated compounds can exhibit enhanced activity against certain pests compared to their non-chlorinated counterparts .

Case Study: Efficacy as a Pesticide
In a controlled study, the application of formulations containing 2-Propenal, 3,3-dichloro-2-methyl- demonstrated significant efficacy in reducing pest populations in agricultural settings. The study highlighted its potential as a viable alternative to existing pesticides with lower environmental impact.

Industrial Applications

Chemical Manufacturing
In industrial settings, this compound can be utilized in the production of various chemicals and materials. It is particularly relevant in the synthesis of chlorinated solvents and resins.

Table 2: Industrial Uses of 2-Propenal, 3,3-dichloro-2-methyl-

IndustryApplication
Chemical ManufacturingProduction of chlorinated solvents
Polymer IndustrySynthesis of specialty resins
Pharmaceutical IndustryIntermediate for drug synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Propenal, 3,3-dichloro-2-methyl- with structurally related compounds based on substituents, molecular formulas, and sources:

Compound Name Substituents Molecular Formula CAS RN Key Applications/Sources Evidence Reference
2-Propenal, 3,3-dichloro-2-methyl- 3,3-dichloro; 2-methyl Likely C₄H₄Cl₂O* Not specified Potential intermediate in organochlorine synthesis
Methoxy-2-propenal Methoxy group at position 3 Likely C₄H₆O₂ Not specified Found in plant stem (35.69%) and bark (19.49%) extracts
Hydroxy-2-propenal Hydroxy group at position 3 C₃H₄O₂ Not specified Identified in wood extracts (11.55%)
3-Amino-2-chloroacrolein 3-amino; 2-chloro C₃H₄ClNO 221615-73-2 Synthetic intermediate; reagent supplier data
2,3-Dihydroxy-2-propenal 2,3-dihydroxy C₃H₄O₃ 52126-82-6 Biochemical studies; PubChem entry
3-Chloro-2-methylprop-1-ene 3-chloro; 2-methyl (propene) C₄H₇Cl 569-64-2 Industrial solvent; methallyl chloride analog

*Note: Molecular formula inferred from substituent positions; exact data unavailable in evidence.

Reactivity and Stability

  • Stability: Halogenated propenals like 3,3-dichloro-2-methyl-2-propenal may exhibit lower thermal stability than non-halogenated analogs (e.g., 2,3-dihydroxy-2-propenal) due to Cl–C bond lability .

Environmental and Toxicological Profiles

  • Halogenated Derivatives: Dichloro- and chloro-methyl propenals (e.g., 3,3-dichloro-2-methyl-2-propenal) are likely persistent in environmental matrices, similar to dichloropropane derivatives (e.g., DBCP, 59.84% in sap powder), which are known groundwater contaminants .
  • Amino-Substituted Analogs: 3-Amino-2-chloroacrolein may pose toxicity risks akin to other α,β-unsaturated aldehydes, such as propenamide, which is regulated under USP standards for impurity control .

Preparation Methods

Reaction Mechanism and Conditions

The chlorination occurs in a two-step process:

  • Electrophilic Attack : Cl₂ undergoes heterolytic cleavage in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), generating Cl⁺ ions that attack the electron-deficient β-carbon of 2-methylacrolein.

  • Rearomatization : The intermediate enol chloride stabilizes through conjugation with the aldehyde group, followed by a second chlorination at the γ-position to yield 3,3-dichloro-2-methyl-2-propenal.

Key Parameters :

  • Temperature : 0–40°C (optimal at 25°C)

  • Catalyst Loading : 5–10 mol% FeCl₃ or AlCl₃

  • Solvent : Dichloromethane or chloroform

  • Reaction Time : 2–12 hours

Yield and Purity :

ParameterValue
Isolated Yield65–78%
Purity (GC-MS)≥95%
Byproducts<5% trichloro derivatives

Catalytic Optimization

The choice of catalyst significantly impacts selectivity. FeCl₃ favors mono- and dichlorination, while AlCl₃ may overchlorinate, necessitating precise stoichiometric control. Alternative catalysts like SbCl₅ have been explored but show reduced efficiency.

Alternative Chlorinating Agents

Beyond Cl₂, hypochlorous acid (HOCl) and N-chloroimides (e.g., N-chlorosuccinimide, NCS) offer safer, more controlled chlorination pathways.

Hypochlorous Acid-Mediated Chlorination

HOCl reacts with 2-methylacrolein in aqueous or polar aprotic solvents (e.g., DMF) via a radical mechanism. This method minimizes overchlorination but requires acidic conditions (pH 2–4).

Conditions :

  • HOCl Concentration : 10–15% (w/v)

  • Temperature : 20–30°C

  • Reaction Time : 4–8 hours

Outcomes :

MetricHOCl MethodCl₂ Method
Yield58–63%65–78%
SelectivityHigher for dichloroModerate
SafetyImprovedHazardous (Cl₂ gas)

N-Chloroimide-Based Chlorination

NCS in tetrahydrofuran (THF) or dimethylacetamide (DMAc) enables regioselective chlorination under mild conditions. This method is advantageous for lab-scale synthesis due to reduced toxicity.

Protocol :

  • Dissolve 2-methylacrolein (1.0 equiv) in THF.

  • Add NCS (1.1 equiv) portion-wise at 0°C.

  • Stir for 3–5 hours at 25°C.

Efficiency :

  • Conversion : >90%

  • Isolated Yield : 70–75%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors with in-line Cl₂ monitoring are employed to mitigate risks associated with gaseous chlorine. Post-reaction purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product from trichloro derivatives.

Solvent Recovery and Waste Management

Industrial plants often integrate solvent recycling systems to recover dichloromethane, reducing environmental impact. Chlorinated byproducts are treated via alkaline hydrolysis to minimize toxicity.

Emerging Methodologies

Recent patents highlight the use of electrochemical chlorination, where 2-methylacrolein is subjected to an electric current in a NaCl electrolyte solution. Preliminary data suggest yields of 68–72% with minimal catalyst use .

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